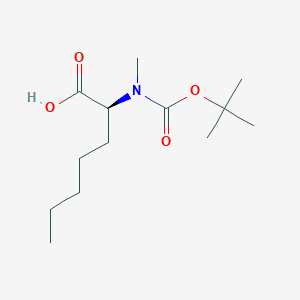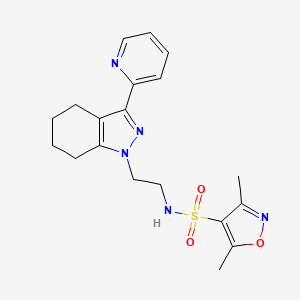![molecular formula C14H9BrCl2N2O3 B2700822 [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 391652-21-4](/img/structure/B2700822.png)
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate, also known as BRD7389, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene regulation.
Wirkmechanismus
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate exerts its effects by inhibiting the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting this interaction, [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate can alter the expression of various genes involved in cell growth, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has been shown to induce cell death in cancer cells by inhibiting the expression of genes involved in cell survival and proliferation. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of heart failure, [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has been shown to improve cardiac function by reducing fibrosis and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is its potency and specificity in inhibiting BET proteins. This makes it an attractive compound for studying the role of BET proteins in various physiological processes. However, one limitation of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is its solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical settings. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the use of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research.
Synthesemethoden
The synthesis of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with 2-amino-3-bromoaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified using column chromatography to obtain pure [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and induce cell death in multiple cancer types, including leukemia, lymphoma, and solid tumors. [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is also effective in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cardiac function in animal models of heart failure.
Eigenschaften
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O3/c15-9-2-1-3-10(5-9)19-12(20)7-22-14(21)8-4-11(16)13(17)18-6-8/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNSDTSOJBBYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2700742.png)
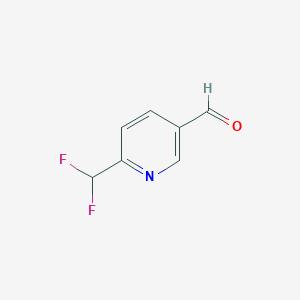
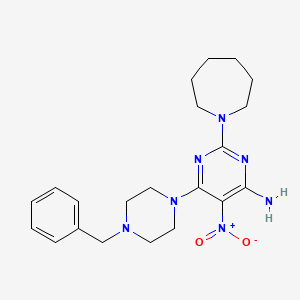
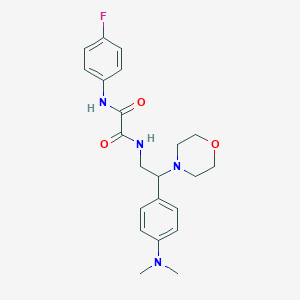
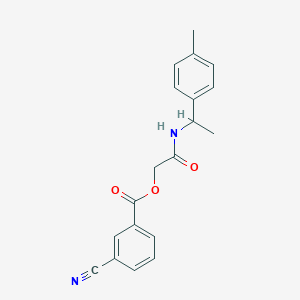

![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2700755.png)
![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)
